molecular formula C17H26N2O3S2 B2618625 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034444-81-8

3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2618625
CAS No.: 2034444-81-8
M. Wt: 370.53
InChI Key: NLVMVZZPUOPZQV-UHFFFAOYSA-N
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Description

3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of methoxy, thiolane, piperidine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiolane group through nucleophilic substitution reactions.

    Methoxylation: The benzene ring is methoxylated using methanol and a suitable catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, various nucleophiles.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and piperidine-based compounds.

    Unique Features: The combination of methoxy, thiolane, and sulfonamide groups makes it unique compared to other compounds with only one or two of these functional groups.

List of Similar Compounds

  • N-(4-methoxyphenyl)sulfonamide
  • 4-(thiolan-3-yl)piperidine
  • 3-methoxybenzenesulfonamide

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-22-16-3-2-4-17(11-16)24(20,21)18-12-14-5-8-19(9-6-14)15-7-10-23-13-15/h2-4,11,14-15,18H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMVZZPUOPZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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